molecular formula C20H21N3O B2736928 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 931015-18-8

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No. B2736928
CAS RN: 931015-18-8
M. Wt: 319.408
InChI Key: PQLLSPOROWNXQF-UHFFFAOYSA-N
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Description

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole, also known as MPBD, is a novel compound that has gained significant attention from researchers due to its potential therapeutic properties. MPBD is a benzodiazepine derivative that has been synthesized through a unique method and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its ability to bind to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has also been found to interact with other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been found to have various biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-related behaviors in rodents, as well as improve cognitive function and memory retention. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in lab experiments is its ability to selectively interact with the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and stress. However, one limitation of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is its potential for abuse, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. One direction is the development of more selective compounds that target specific subtypes of the GABA-A receptor, which may lead to the development of more effective anxiolytic and sedative agents. Another direction is the investigation of the potential therapeutic properties of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further research is needed to fully understand the potential of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in these areas.

Synthesis Methods

The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves the reaction of 2-amino-5-chlorobenzophenone with 2-methylbenzoyl chloride in the presence of triethylamine to form a key intermediate. This intermediate is then reacted with 3-(2-methylbenzoyl)-1-piperidinylmethylamine in the presence of sodium hydride to yield 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has shown potential in scientific research applications due to its ability to interact with various receptors in the brain. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been found to bind to the benzodiazepine site of the GABA-A receptor, which is responsible for the regulation of anxiety and stress. Studies have shown that 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has anxiolytic and sedative effects, making it a potential therapeutic agent for the treatment of anxiety disorders.

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-7-2-3-9-16(14)20(24)23-12-6-8-15(13-23)19-21-17-10-4-5-11-18(17)22-19/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLLSPOROWNXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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